
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
Descripción general
Descripción
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reaction: : The protected amino group is then coupled with a difluorophenylbutanoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: : The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar methods but with optimized reaction conditions to increase yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
1.1. Antidiabetic Agents
One notable application is in the synthesis of DPP-4 inhibitors, which are crucial in the treatment of type 2 diabetes. The compound's structural analogs have been explored for their potential to inhibit the DPP-4 enzyme, thereby enhancing insulin sensitivity and lowering blood glucose levels .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in peptide chemistry as a protecting group for amines. This compound can be utilized to synthesize peptides that incorporate fluorinated amino acids, which may exhibit unique properties such as increased stability and altered biological activity.
2.1. Fluorinated Amino Acids
Fluorinated amino acids have gained attention due to their ability to modulate protein structure and function. The introduction of fluorine into peptides can lead to enhanced binding affinity for target proteins, making this compound particularly useful in drug design .
Structure-Activity Relationship Studies
Research involving (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid contributes significantly to understanding the structure-activity relationships (SAR) of fluorinated compounds. By modifying the fluorine substituents or the backbone structure, researchers can assess how these changes affect biological activity and selectivity for specific targets .
4.1. Synthesis of DPP-4 Inhibitors
A recent study demonstrated that derivatives of this compound were synthesized and evaluated for their DPP-4 inhibitory activity. The results indicated that certain modifications led to compounds with improved efficacy compared to existing treatments, highlighting the potential of this compound as a lead compound in drug development .
4.2. Peptide Therapeutics Development
Another case study focused on the use of this compound in synthesizing peptides designed to target specific receptors involved in metabolic disorders. The incorporation of fluorinated residues was shown to enhance receptor binding and stability in biological systems, paving the way for new therapeutic options .
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the Boc-protected amino group and the difluorophenyl group. Similar compounds include:
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,6-trifluorophenyl)butanoic acid
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,3,4-trifluorophenyl)butanoic acid
These compounds differ in the position and number of fluorine atoms on the phenyl ring, which can affect their reactivity and biological activity.
Actividad Biológica
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, often referred to as BOC-D-HoPhe(2,4-DiF)-OH, is an amino acid derivative notable for its potential biological activities and applications in pharmaceutical chemistry. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect amino groups.
- Molecular Formula : C15H18F3N O4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
- SMILES Notation : CC(C)(C)OC(=O)NC@@HCc1cc(F)c(F)cc1F
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a pharmaceutical intermediate and its potential therapeutic applications.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.
- Antidiabetic Properties : It is related to the structure of sitagliptin, a well-known DPP-4 inhibitor used in the treatment of type 2 diabetes. Its analogs may exhibit similar antidiabetic effects by enhancing incretin levels and improving glycemic control.
Research Findings
Several studies have evaluated the pharmacological properties of this compound:
- Antidiabetic Effects : Analogous compounds have demonstrated significant inhibition of DPP-4 activity, leading to increased insulin secretion and decreased glucagon levels post-meal .
- Peptide Synthesis Applications : The BOC group allows for selective protection during peptide synthesis, facilitating the construction of complex peptide structures that may have biological activity .
Case Studies
- Sitagliptin Derivatives : Research has indicated that derivatives of this compound can serve as effective DPP-4 inhibitors with improved pharmacokinetic profiles compared to sitagliptin itself. These studies highlight modifications to enhance bioavailability and reduce side effects .
- Synthesis and Characterization : A study focused on the synthesis of this compound from simpler precursors demonstrated its utility in creating libraries of potential drug candidates aimed at metabolic disorders. The characterization included NMR and mass spectrometry analysis confirming the structure and purity .
Data Table
Property | Value |
---|---|
Molecular Formula | C15H18F3N O4 |
Molecular Weight | 333.30 g/mol |
CAS Number | 486460-00-8 |
Purity | >95% (HPLC) |
Boiling Point | Not available |
Propiedades
IUPAC Name |
(3R)-4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYHWLQWAVCDNA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851307-12-5 | |
Record name | (R)-3-(tert-Butoxycarbonylamino)-4-(2,4-difluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.